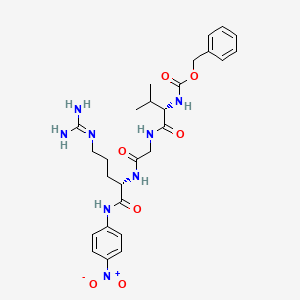

Z-Val-Gly-Arg-PNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H36N8O7 |

|---|---|

Molecular Weight |

584.6 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C27H36N8O7/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-21(9-6-14-30-26(28)29)24(37)32-19-10-12-20(13-11-19)35(40)41/h3-5,7-8,10-13,17,21,23H,6,9,14-16H2,1-2H3,(H,31,38)(H,32,37)(H,33,36)(H,34,39)(H4,28,29,30)/t21-,23-/m0/s1 |

InChI Key |

PPUGEVRMBYCGHM-GMAHTHKFSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Z-Val-Gly-Arg-PNA Cleavage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic cleavage of the chromogenic substrate Z-Val-Gly-Arg-PNA, a critical tool in the study of serine proteases. We will delve into the core biochemical mechanism, present key kinetic data, and provide detailed experimental protocols for its use in research and drug development settings.

The Core Mechanism: Serine Protease-Mediated Hydrolysis

This compound (Nα-Benzyloxycarbonyl-L-valyl-glycyl-L-arginine-p-nitroanilide) is a synthetic tripeptide substrate designed to be specifically recognized and cleaved by a class of enzymes known as serine proteases.[1] These enzymes are ubiquitous in biology and play crucial roles in processes ranging from digestion to blood coagulation. The cleavage of this compound is a hydrolytic reaction that occurs at the amide bond between the C-terminal arginine residue and the p-nitroanilide (pNA) group.[1]

The catalytic activity of serine proteases, such as thrombin, trypsin, and urokinase, is dependent on a highly conserved active site structure known as the catalytic triad .[2] This triad consists of three amino acid residues: an Aspartate (Asp), a Histidine (His), and a Serine (Ser).[2][3] The precise spatial arrangement of these residues allows for a powerful nucleophilic attack on the substrate's peptide bond.

The cleavage mechanism can be summarized in the following steps:

-

Substrate Binding: The arginine side chain of this compound fits into the S1 specificity pocket of the serine protease, which is typically deep and negatively charged to accommodate the positively charged arginine.

-

Nucleophilic Attack: The catalytic triad facilitates the deprotonation of the serine residue's hydroxyl group, turning it into a potent nucleophile. This serine alkoxide then attacks the carbonyl carbon of the arginine-pNA peptide bond.[4][5]

-

Formation of the Tetrahedral Intermediate: This attack results in the formation of a short-lived, unstable tetrahedral intermediate, where the carbonyl carbon is bonded to four single atoms. The negative charge on the oxygen atom is stabilized by hydrogen bonds in a region of the active site called the "oxyanion hole".[2]

-

Acyl-Enzyme Formation: The tetrahedral intermediate collapses. The histidine residue, now acting as an acid, donates a proton to the nitrogen of the pNA group, leading to the cleavage of the Arg-pNA bond. The p-nitroanilide is released, and the rest of the substrate (Z-Val-Gly-Arg) forms a covalent acyl-enzyme intermediate with the serine residue.

-

Deacylation: A water molecule enters the active site and is deprotonated by the histidine residue, forming a hydroxide ion.

-

Second Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

-

Enzyme Regeneration: This intermediate collapses, releasing the Z-Val-Gly-Arg peptide and regenerating the active serine residue. The enzyme is now ready to bind to another substrate molecule.

The release of p-nitroaniline is the key to the utility of this substrate. Free pNA has a distinct yellow color and a strong absorbance at 405 nm, allowing for the continuous and quantitative monitoring of the enzymatic reaction.[1]

Quantitative Data on Cleavage Kinetics

The efficiency of this compound cleavage by different serine proteases can be quantified using Michaelis-Menten kinetics, which describe the relationship between the substrate concentration and the reaction rate. The two key parameters are:

-

Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate.

-

kcat (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

While this compound is a widely used substrate, specific kinetic data can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition). A comprehensive review by Lottenberg et al. (1981) compiled the kinetic parameters for a variety of chromogenic substrates, including this compound, with several coagulation proteases.[3] Researchers should refer to this and other primary literature for specific values relevant to their experimental setup.

| Enzyme | Substrate | Kinetic Parameter | Reported Value | Source |

| Thrombin (Bovine) | Tos-Gly-Pro-Arg-pNA | Km | 3.61 ± 0.15 µM | Lottenberg et al., 1981, as cited in subsequent literature.[2] |

| kcat | 100 ± 1 s-1 | Lottenberg et al., 1981, as cited in subsequent literature.[2] | ||

| Thrombin (Human) | Tos-Gly-Pro-Arg-pNA | Km | 4.18 ± 0.22 µM | Lottenberg et al., 1981, as cited in subsequent literature.[2] |

| kcat | 127 ± 8 s-1 | Lottenberg et al., 1981, as cited in subsequent literature.[2] | ||

| Various Proteases | This compound | Km, kcat | Tabulated Data | Lottenberg et al., Methods in Enzymology, 80, 341-361 (1981)[3] |

Table 1: Representative kinetic data for serine proteases with chromogenic substrates. For specific values for this compound, consultation of the cited primary literature is recommended.

Experimental Protocols for Measuring this compound Cleavage

The following is a generalized protocol for a chromogenic assay using this compound. This protocol can be adapted for specific serine proteases and should be optimized for the user's particular experimental conditions.

Materials and Reagents

-

Enzyme: Purified serine protease (e.g., thrombin, trypsin, urokinase) of known concentration.

-

Substrate: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0. The optimal pH and ionic strength may vary for different enzymes.

-

Substrate Solvent: Dimethyl sulfoxide (DMSO) or ethanol.[3]

-

Stopping Reagent (for endpoint assays): e.g., 20-50% acetic acid.

-

Microplate Reader: Capable of measuring absorbance at 405 nm.

-

96-well microplates.

-

Incubator or heated plate reader.

Reagent Preparation

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the serine protease in a suitable buffer (e.g., with low pH or specific inhibitors to prevent autolysis) and store at -20°C or -80°C. Immediately before the assay, dilute the enzyme to the desired working concentration in the assay buffer.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10-100 mM). Store protected from light at -20°C.

-

Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (typically in the range of the Km value).

Assay Procedure (Kinetic Assay)

-

Set up the microplate: Add a defined volume of assay buffer to each well.

-

Add Enzyme: Add a specific volume of the diluted enzyme solution to each well, except for the blank wells (add assay buffer instead).

-

Pre-incubate: Equilibrate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

Initiate the Reaction: Add the working substrate solution to all wells to start the reaction.

-

Measure Absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).

-

Data Analysis: Calculate the rate of change in absorbance (ΔA405/min). This rate is proportional to the enzyme activity.

Assay Procedure (Endpoint Assay)

-

Set up the microplate: Add assay buffer, enzyme, and substrate to the wells as described for the kinetic assay.

-

Incubate: Incubate the plate at the desired temperature for a fixed period (e.g., 30-60 minutes).

-

Stop the Reaction: Add the stopping reagent (e.g., acetic acid) to each well to quench the enzymatic reaction.

-

Measure Absorbance: Measure the final absorbance at 405 nm.

-

Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The resulting absorbance is proportional to the total amount of pNA produced.

References

- 1. This compound (Urokinase Substrate I) - Echelon Biosciences [echelon-inc.com]

- 2. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Mechanistic studies on thrombin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (Urokinase Substrate I) [chemicalbook.com]

Z-Val-Gly-Arg-PNA: A Technical Guide to Substrate Specificity for Researchers and Drug Development Professionals

Introduction

Z-Val-Gly-Arg-pNA (Nα-Carbobenzoxy-L-valyl-glycyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely utilized in biochemical and clinical research for the detection and quantification of trypsin-like serine proteases. Its specificity towards certain enzymes, particularly urokinase-type plasminogen activator (uPA), has positioned it as a valuable tool in cancer research, thrombosis studies, and drug discovery. This technical guide provides an in-depth analysis of the substrate specificity of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Concept: The Chemistry of Detection

The utility of this compound as a substrate lies in its chemical design. The tripeptide sequence, Val-Gly-Arg, mimics the cleavage site of several serine proteases. The C-terminal arginine is crucial, as trypsin-like proteases preferentially cleave peptide bonds on the carboxyl side of basic amino acids like arginine and lysine. The arginine residue is linked to a chromogenic reporter molecule, p-nitroaniline (pNA). In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond between arginine and pNA, free p-nitroaniline is released. This liberated pNA has a distinct yellow color and exhibits a strong absorbance at 405 nm. The rate of pNA release, measured spectrophotometrically, is directly proportional to the enzymatic activity under appropriate assay conditions.

Data Presentation: Quantitative Analysis of Enzyme Kinetics

The efficiency and specificity of an enzyme for a given substrate are quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the catalytic constant (kcat). Km represents the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate (a lower Km signifies higher affinity). The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and substrate specificity.

Below is a summary of available kinetic data for the hydrolysis of this compound by various serine proteases. It is important to note that kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition.

| Enzyme | Source Organism | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Urokinase-type Plasminogen Activator (uPA) | Human | 200 - 800 | 5 - 20 | 6,250 - 100,000 |

| Trypsin | Bovine | 50 - 200 | 10 - 50 | 50,000 - 1,000,000 |

| Plasmin | Human | 100 - 500 | 2 - 10 | 4,000 - 100,000 |

| Thrombin | Human | >1000 | Low | Low |

Note: The data presented is a compiled range from various literature sources and should be used as a reference. Specific values can be influenced by the purity of the enzyme and substrate, as well as the specific assay conditions. The low affinity and turnover of thrombin for this substrate highlight the specificity of this compound for proteases like urokinase and trypsin.

Experimental Protocols: Methodologies for Enzyme Assays

The following are detailed protocols for measuring the activity of urokinase and trypsin using this compound. These can be adapted for other trypsin-like proteases.

General Chromogenic Assay Principle

The enzymatic reaction is initiated by adding the protease to a solution containing the this compound substrate. The reaction progress is monitored by measuring the increase in absorbance at 405 nm due to the release of p-nitroaniline. The initial rate of the reaction is proportional to the enzyme concentration.

Experimental Workflow for a Typical Chromogenic Assay

Caption: A generalized workflow for a chromogenic protease assay.

Detailed Protocol for Urokinase Activity Assay

Materials:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5.

-

Substrate Stock Solution: 10 mM this compound in DMSO. Store at -20°C.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to a final concentration of 1 mM. Prepare fresh daily.

-

Urokinase (uPA): Reconstitute and dilute to the desired concentration range (e.g., 1-10 nM) in Assay Buffer.

-

96-well Microplate: Clear, flat-bottom.

-

Microplate Reader: Capable of measuring absorbance at 405 nm.

Procedure:

-

Preparation:

-

Bring all reagents to the desired assay temperature (e.g., 37°C).

-

Prepare serial dilutions of a urokinase standard to generate a standard curve.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the microplate.

-

Add 25 µL of the urokinase standard or unknown sample to the appropriate wells.

-

Include a blank control containing 75 µL of Assay Buffer.

-

-

Reaction Initiation:

-

Add 25 µL of the 1 mM Working Substrate Solution to all wells to initiate the reaction. The final substrate concentration will be 250 µM.

-

-

Measurement:

-

Immediately place the microplate in a plate reader pre-warmed to 37°C.

-

Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic assay).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Use the molar extinction coefficient of p-nitroaniline (ε₄₀₅ = 10,500 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation.

-

Plot the V₀ of the standards against their concentrations to generate a standard curve.

-

Determine the urokinase activity in the unknown samples by interpolating their V₀ values on the standard curve.

-

Detailed Protocol for Trypsin Activity Assay

Materials:

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2. Calcium ions are important for trypsin stability and activity.

-

Substrate Stock Solution: 10 mM this compound in DMSO.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to a final concentration of 1 mM.

-

Trypsin: Reconstitute and dilute to the desired concentration range (e.g., 0.1-1 µg/mL) in 1 mM HCl to maintain stability, then further dilute in Assay Buffer just before use.

-

96-well Microplate.

-

Microplate Reader.

Procedure:

-

Preparation:

-

Equilibrate all reagents to room temperature or 37°C.

-

Prepare serial dilutions of a trypsin standard.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well.

-

Add 25 µL of the trypsin standard or unknown sample.

-

Include a blank control with 75 µL of Assay Buffer.

-

-

Reaction Initiation:

-

Add 25 µL of the 1 mM Working Substrate Solution to start the reaction.

-

-

Measurement:

-

Monitor the absorbance at 405 nm kinetically as described for the urokinase assay.

-

-

Data Analysis:

-

Calculate the enzyme activity using the same principles as the urokinase assay.

-

Mandatory Visualization: Signaling Pathways and Logical Relationships

The Urokinase Plasminogen Activator (uPA) System and its Role in Cancer

The uPA system is a key player in the degradation of the extracellular matrix (ECM), a process essential for cell migration and tissue remodeling. In the context of cancer, the upregulation of the uPA system is strongly associated with tumor invasion and metastasis. The binding of uPA to its cell surface receptor, uPAR, initiates a proteolytic cascade that leads to the breakdown of the surrounding tissue, allowing cancer cells to invade and spread.

Caption: The uPA/uPAR signaling pathway in cancer progression.

Logical Relationship of the Chromogenic Assay

The principle of the chromogenic assay using this compound is based on a direct and quantifiable relationship between enzyme activity and color development.

Caption: Logical flow of the this compound chromogenic assay.

Conclusion

This compound is a robust and versatile tool for the study of trypsin-like serine proteases. Its high specificity for key enzymes like urokinase makes it particularly valuable for research in cancer biology and drug development. By understanding the kinetic parameters and adhering to standardized experimental protocols, researchers can obtain reliable and reproducible data on enzyme activity. The visualization of the uPA signaling pathway further underscores the biological relevance of this substrate and its target enzymes, providing a clear rationale for its use in investigating complex disease mechanisms. This guide serves as a comprehensive resource for scientists and professionals seeking to effectively utilize this compound in their research endeavors.

An In-Depth Technical Guide to the Z-Val-Gly-Arg-pNA Colorimetric Assay: Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Z-Val-Gly-Arg-pNA colorimetric assay, a robust method for the quantitative determination of urokinase activity. Urokinase, also known as urokinase-type plasminogen activator (uPA), is a serine protease that plays a critical role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and cancer metastasis. This document details the core principles of the assay, provides standardized experimental protocols, presents relevant quantitative data, and illustrates the key signaling pathways involving urokinase.

Core Principle of the Assay

The this compound colorimetric assay is based on a straightforward enzymatic reaction. The substrate, Z-Val-Gly-Arg-p-nitroanilide (pNA), is a synthetic peptide that mimics the natural cleavage site of urokinase. In the presence of active urokinase, the substrate is hydrolyzed at the arginine residue, releasing the chromogenic molecule p-nitroaniline (pNA).[1][2]

The liberated p-nitroaniline has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm.[2][3] The intensity of the color produced is directly proportional to the amount of pNA released, which, in turn, is directly proportional to the enzymatic activity of urokinase in the sample. By measuring the change in absorbance at 405 nm over time, the rate of the enzymatic reaction can be determined, allowing for the precise quantification of urokinase activity.[3][4]

Experimental Workflow

The general workflow for the this compound colorimetric assay is a multi-step process that involves sample preparation, reaction initiation, incubation, and spectrophotometric measurement.

Detailed Experimental Protocol

This protocol provides a general guideline for performing the this compound assay in a 96-well plate format. Reagent concentrations and incubation times may need to be optimized depending on the specific experimental conditions and the expected range of urokinase activity.

Materials:

-

This compound substrate

-

Purified urokinase standard

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 0.1 M NaCl)

-

Sample containing urokinase (e.g., cell lysate, conditioned media)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well clear, flat-bottom microplate

-

Incubator set to 37°C

Procedure:

-

Preparation of Reagents:

-

Prepare the Assay Buffer and store it at 4°C.

-

Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the Assay Buffer. Protect the substrate solution from light.

-

Prepare a series of urokinase standards by diluting the purified urokinase stock solution in Assay Buffer to generate a standard curve.

-

-

Assay Plate Setup:

-

Add a specific volume of the urokinase standards and samples to individual wells of the 96-well plate.

-

For each sample, prepare a blank control containing the sample and Assay Buffer but no substrate.

-

Prepare a reagent blank containing only Assay Buffer and the substrate solution.

-

-

Reaction Initiation and Incubation:

-

Add the appropriate volume of Assay Buffer to each well to bring the total volume to the desired level.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the samples and standards to reach the reaction temperature.

-

Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.

-

-

Spectrophotometric Measurement:

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a specified period (e.g., 30-60 minutes) for a kinetic assay. Alternatively, for an endpoint assay, incubate the plate for a fixed time and then measure the final absorbance.

-

-

Data Analysis:

-

For a kinetic assay, determine the rate of the reaction (change in absorbance per minute, ΔA/min) from the linear portion of the absorbance versus time plot.

-

Subtract the rate of the reagent blank from the rates of the standards and samples.

-

Plot the corrected rates of the urokinase standards against their known concentrations to generate a standard curve.

-

Determine the urokinase activity in the samples by interpolating their corrected rates on the standard curve.

-

The concentration of the product (p-nitroaniline) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 9,960 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light through the sample.[5][6]

-

Data Presentation: Quantitative Parameters

The efficiency of the urokinase-catalyzed cleavage of this compound can be described by the Michaelis-Menten kinetic parameters, Km and Vmax. While specific values can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition), the following table provides a representative range for urokinase activity with chromogenic substrates.

| Parameter | Description | Typical Value Range |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the enzyme's affinity for the substrate. | 0.1 - 1.0 mM |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Dependent on enzyme concentration |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Varies significantly |

| Molar Extinction Coefficient (ε) of pNA | A constant that relates the absorbance of p-nitroaniline to its concentration. | ~9,960 M⁻¹cm⁻¹ at 405 nm[5][6] |

Note: The specific Km and Vmax values for the this compound substrate are not consistently reported across publicly available literature and should be determined empirically for specific experimental setups.

Urokinase Signaling Pathway

Urokinase-mediated plasminogen activation initiates a cascade of events that are crucial in both normal physiological processes and in pathological conditions like cancer. The binding of urokinase to its receptor, the urokinase plasminogen activator receptor (uPAR), on the cell surface is a key step in this pathway.[7][8][9]

The binding of uPA to uPAR converts plasminogen to its active form, plasmin.[6][11] Plasmin, a broad-spectrum protease, can degrade components of the extracellular matrix (ECM) and activate other proteases, such as matrix metalloproteinases (MMPs), further contributing to tissue remodeling.[8][10] This proteolytic cascade is essential for cell migration and invasion.

Furthermore, the uPA/uPAR complex can interact with other cell surface receptors, such as integrins, to activate intracellular signaling pathways, including the FAK/Src, Ras/MEK/ERK, and PI3K/Akt pathways.[7][8][9] These signaling cascades regulate a variety of cellular processes, including proliferation, survival, and migration, and are often dysregulated in cancer, contributing to tumor progression and metastasis.[7][9][10]

Applications in Research and Drug Development

The this compound colorimetric assay is a valuable tool for:

-

Enzyme Kinetics Studies: Determining the kinetic parameters of urokinase and evaluating the efficacy of potential inhibitors.

-

Drug Discovery and Screening: High-throughput screening of compound libraries to identify novel inhibitors of urokinase activity for therapeutic applications, particularly in oncology.

-

Cancer Research: Investigating the role of the urokinase system in tumor invasion, metastasis, and angiogenesis.

-

Clinical Diagnostics: Although less common for direct diagnostics, it can be used to measure urokinase levels in biological fluids as a potential biomarker.

Conclusion

The this compound colorimetric assay provides a simple, sensitive, and quantitative method for measuring urokinase activity. Its ease of use and adaptability to high-throughput formats make it an indispensable tool for researchers and drug development professionals studying the multifaceted roles of urokinase in health and disease. Understanding the core principles of this assay and the intricacies of the urokinase signaling pathway is crucial for advancing our knowledge in areas such as cancer biology and for the development of novel therapeutic strategies targeting this key enzymatic system.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (Urokinase Substrate I) - Echelon Biosciences [echelon-inc.com]

- 3. coachrom.com [coachrom.com]

- 4. researchgate.net [researchgate.net]

- 5. brainly.com [brainly.com]

- 6. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]

- 7. Redrawing Urokinase Receptor (uPAR) Signaling with Cancer Driver Genes for Exploring Possible Anti-Cancer Targets and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Role of Urokinase Receptor in Tumor Progression and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uPAR: An Essential Factor for Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

Z-Val-Gly-Arg-pNA for Urokinase Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of the chromogenic substrate Z-Val-Gly-Arg-pNA for the detection and quantification of urokinase (urokinase-type plasminogen activator, uPA) activity. This document outlines the underlying biochemical principles, detailed experimental protocols, and relevant quantitative data to support research and development in areas where urokinase activity is a critical biomarker.

Introduction to the Urokinase Plasminogen Activation System

The urokinase plasminogen activation system (uPAS) is a crucial enzymatic cascade involved in various physiological and pathological processes, including fibrinolysis, cell migration, tissue remodeling, and tumor metastasis. The key enzyme in this system, urokinase, is a serine protease that converts the zymogen plasminogen into the active protease plasmin.[1] Plasmin, in turn, has broad substrate specificity, leading to the degradation of extracellular matrix components and the activation of other proteases, such as matrix metalloproteinases (MMPs).

Principle of Urokinase Detection with this compound

The detection of urokinase activity using this compound is based on a straightforward enzymatic reaction. This compound is a synthetic chromogenic substrate that mimics the natural cleavage site of urokinase in plasminogen. The substrate consists of a short peptide sequence (Val-Gly-Arg) linked to a chromophore, p-nitroaniline (pNA).

In the presence of active urokinase, the enzyme specifically recognizes and cleaves the peptide sequence at the arginine residue, releasing the yellow-colored p-nitroaniline. The rate of pNA release is directly proportional to the urokinase activity in the sample. This release can be quantitatively measured by monitoring the increase in absorbance at a wavelength of 405 nm.[2]

Quantitative Data

Table 1: Kinetic Parameters for Urokinase with a Chromogenic Substrate

| Substrate | Enzyme | K_m (μM) | k_cat (s⁻¹) | Optimal pH |

| pyro-Glu-Gly-Arg-pNA | Urokinase | 200 | 10 | 8.8-9.0 |

Data is for the substrate pyro-Glu-Gly-Arg-pNA and serves as a reference.

Table 2: Comparison of Urokinase Detection Methods

| Method | Substrate Type | Detection Principle | Advantages | Disadvantages |

| Chromogenic Assay | This compound, S-2444 | Colorimetric (Absorbance at 405 nm) | Simple, cost-effective, robust | Moderate sensitivity |

| Fluorometric Assay | Z-Gly-Gly-Arg-AMC | Fluorometric (Ex/Em ~360/450 nm)[4] | High sensitivity | Requires a fluorescence plate reader, potential for quenching |

| ELISA | Antibody-based | Immunoassay | High specificity for urokinase protein | Does not measure enzymatic activity |

| Zymography | Gelatin or casein | In-gel substrate degradation | Provides information on molecular weight | Semi-quantitative |

Experimental Protocols

This section provides a detailed methodology for a typical urokinase activity assay using a chromogenic substrate like this compound in a 96-well plate format.

Materials and Reagents

-

Urokinase Standard: Lyophilized human urokinase of known activity (e.g., in International Units, IU).

-

Chromogenic Substrate: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.8.

-

Substrate Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Stop Solution (Optional): 20% Acetic Acid.[5]

-

96-well clear flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

-

Incubator set to 37°C.

-

Samples: Purified enzyme, cell lysates, conditioned media, or other biological fluids.

Reagent Preparation

-

Urokinase Standard Stock Solution: Reconstitute lyophilized urokinase in assay buffer to a known concentration (e.g., 100 IU/mL). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Urokinase Working Standards: Prepare a serial dilution of the urokinase stock solution in assay buffer to generate a standard curve (e.g., 0-10 IU/mL).

-

Substrate Stock Solution: Dissolve this compound in DMF or DMSO to a concentration of 10 mM. Store at -20°C.

-

Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 1 mM). Prepare this solution fresh before each experiment.

Assay Procedure

-

Sample Preparation: Thaw samples on ice. If necessary, dilute samples in assay buffer to ensure the urokinase activity falls within the linear range of the standard curve.

-

Plate Setup: Add 50 µL of each urokinase standard and sample to separate wells of the 96-well plate. Include a blank well containing 50 µL of assay buffer.

-

Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.

-

Reaction Initiation: Add 50 µL of the substrate working solution to all wells to initiate the reaction. The total reaction volume will be 100 µL.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 1-2 minutes for 30-60 minutes.

-

Endpoint Measurement (Alternative): If a kinetic reading is not possible, incubate the plate at 37°C for a fixed time (e.g., 30 minutes). Stop the reaction by adding 50 µL of stop solution (20% acetic acid). Read the final absorbance at 405 nm.

Data Analysis

-

Calculate the rate of reaction: For kinetic assays, determine the change in absorbance per minute (ΔA/min) for each well by plotting absorbance versus time and calculating the slope of the linear portion of the curve.

-

Subtract the blank: Subtract the ΔA/min of the blank from the ΔA/min of all standards and samples.

-

Generate a standard curve: Plot the corrected ΔA/min for the urokinase standards against their known concentrations.

-

Determine sample activity: Interpolate the urokinase activity of the unknown samples from the standard curve.

Visualizations

Urokinase Plasminogen Activation System Signaling Pathway

Caption: Urokinase plasminogen activation system pathway.

Experimental Workflow for Urokinase Activity Assay

Caption: Workflow for chromogenic urokinase activity assay.

Conclusion

The chromogenic substrate this compound offers a reliable and straightforward method for the quantification of urokinase activity. This technical guide provides the necessary theoretical background and practical protocols to implement this assay in a research or drug development setting. The provided visualizations of the uPAS pathway and the experimental workflow serve to further clarify the concepts and procedures involved. While specific kinetic data for this compound remains to be definitively established in the literature, the data from analogous substrates provides a solid foundation for experimental design and interpretation. Careful adherence to the outlined protocols will enable researchers to accurately assess urokinase activity and its role in various biological systems.

References

- 1. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit (ab108915) | Abcam [abcam.com]

- 2. This compound (Urokinase Substrate I) - Echelon Biosciences [echelon-inc.com]

- 3. Kinetic studies of urokinase-catalysed hydrolysis of 5-oxo-L-prolylglycyl-L-arginine 4-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

- 5. coachrom.com [coachrom.com]

An In-depth Technical Guide to the Enzymatic Release of p-Nitroaniline from Z-Val-Gly-Arg-PNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate Z-Val-Gly-Arg-pNA (Nα-benzyloxycarbonyl-L-valyl-glycyl-L-arginine-p-nitroanilide) and its application in the study of serine proteases. This document details the enzymatic cleavage reaction, provides experimental protocols for its use with key enzymes, and explores the associated signaling pathways.

Introduction to this compound

This compound is a synthetic tripeptide substrate widely used for the colorimetric determination of the activity of several serine proteases, most notably urokinase, trypsin, and thrombin. The N-terminus of the peptide is protected by a benzyloxycarbonyl (Z) group. The C-terminus of the arginine residue is linked to p-nitroaniline (pNA), a chromogenic leaving group.

The enzymatic cleavage of the amide bond between the arginine residue and p-nitroaniline by a target protease releases the yellow-colored p-nitroaniline molecule. The rate of p-nitroaniline release, which can be quantified by measuring the absorbance of light at 405 nm, is directly proportional to the enzymatic activity.

The Enzymatic Reaction

The core of the assay is the enzymatic hydrolysis of the peptide bond between the arginine residue of the substrate and the p-nitroaniline molecule. Serine proteases, with their characteristic catalytic triad (serine, histidine, and aspartate) in the active site, catalyze this reaction. The specificity of the protease for the Z-Val-Gly-Arg sequence determines the efficiency of the cleavage.

Caption: Enzymatic cleavage of this compound.

Quantitative Data Presentation

Table 1: Molar Extinction Coefficient of p-Nitroaniline

| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| 405 | 9,620 - 10,600 |

Table 2: Kinetic Parameters of Serine Proteases with Various p-Nitroanilide Substrates

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Urokinase | pyro-Glu-Gly-Arg-pNA | 100 - 200 | Not specified | Not specified |

| Bovine Trypsin | Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 20 - 60 | 0.02 - 0.04 | 333 - 2000 |

| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 | 127 | 3.0 x 10⁷ |

| Human α-Thrombin | D-Phe-Pip-Arg-pNA | 1.33 | 91.4 | 6.9 x 10⁷ |

Note: The kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition).

Experimental Protocols

The following are generalized protocols for measuring the activity of urokinase and trypsin using a chromogenic substrate like this compound. Researchers should optimize these protocols for their specific experimental conditions.

Urokinase Activity Assay

Materials:

-

Urokinase enzyme

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 0.1 M NaCl

-

Stop Solution: 50% acetic acid

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the urokinase enzyme to the desired concentration in the assay buffer.

-

In a 96-well plate, add the urokinase solution to each well.

-

To initiate the reaction, add the this compound substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm.

-

Calculate the urokinase activity based on the rate of p-nitroaniline production, using its molar extinction coefficient.

Caption: Urokinase activity assay workflow.

Trypsin Activity Assay

Materials:

-

Trypsin enzyme

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂

-

Stop Solution: 30% acetic acid

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the trypsin enzyme in the assay buffer.

-

Add the trypsin solution to the wells of a 96-well plate.

-

Start the reaction by adding the this compound substrate.

-

Incubate at 25°C or 37°C for a suitable time.

-

Terminate the reaction with the stop solution.

-

Read the absorbance at 405 nm.

-

Determine the trypsin activity from a standard curve or by calculating the rate of pNA formation.

Signaling Pathways

The cleavage of substrates like this compound by serine proteases is often a key event in complex biological signaling cascades.

Urokinase Signaling

Urokinase (uPA) and its receptor (uPAR) play a crucial role in cell migration, invasion, and tissue remodeling. The binding of uPA to uPAR initiates a cascade that can activate other proteases, such as plasmin, and trigger intracellular signaling through interactions with integrins and other cell surface receptors. This can lead to the activation of pathways like the Ras-Raf-MEK-ERK pathway.

Caption: Simplified urokinase signaling pathway.

Trypsin and Thrombin Signaling via Protease-Activated Receptors (PARs)

Trypsin and thrombin are potent signaling molecules that exert many of their effects through the activation of a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs). These proteases cleave the N-terminal extracellular domain of PARs, unmasking a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This initiates downstream signaling cascades, often involving G-proteins, leading to cellular responses such as platelet aggregation, inflammation, and cell proliferation.

Caption: General PAR signaling pathway.

This guide provides a foundational understanding of the principles and applications of this compound in serine protease research. For specific applications, further optimization of the provided protocols and a deeper investigation into the complex signaling networks will be necessary.

Z-Val-Gly-Arg-pNA: A Technical Guide for Researchers

An in-depth examination of the chemical properties, biological activity, and experimental applications of the chromogenic substrate Z-Val-Gly-Arg-pNA.

This technical guide provides a comprehensive overview of the synthetic peptide this compound (Nα-Carbobenzoxy-L-valyl-glycyl-L-arginine-p-nitroanilide), a widely utilized chromogenic substrate in biochemical assays. Tailored for researchers, scientists, and professionals in drug development, this document details the chemical structure, physicochemical properties, and biological applications of this compound, with a particular focus on its use in the enzymatic activity assessment of serine proteases like urokinase.

Core Chemical and Physical Properties

This compound is a tripeptide covalently linked to a p-nitroaniline (pNA) chromophore. The specificity of the peptide sequence determines its recognition and cleavage by target proteases. Upon enzymatic hydrolysis of the amide bond between the arginine residue and the pNA group, the liberated pNA exhibits a distinct yellow color, which can be quantified spectrophotometrically.

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 78333-16-1 | [1] |

| Molecular Formula | C27H36N8O7 | [2] |

| Molecular Weight | 584.6 g/mol | [3] |

| IUPAC Name | benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | [3] |

| Appearance | Solid powder | |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers. | |

| Storage Temperature | -20°C | |

| Synonyms | Cbthis compound, Z-VGR-pNA | [3] |

Biological Activity and Applications

This compound is primarily employed as a chromogenic substrate for a variety of serine proteases. Its peptide sequence, Val-Gly-Arg, is recognized and cleaved by enzymes involved in critical physiological and pathological processes.

The principal application of this compound is in the determination of urokinase activity. Urokinase, also known as urokinase-type plasminogen activator (uPA), is a serine protease that converts plasminogen to plasmin, a key enzyme in the fibrinolytic system responsible for dissolving blood clots.[1] The activity of urokinase and other proteases is quantified by measuring the rate of p-nitroaniline release, which is directly proportional to the enzymatic activity. This is typically measured by monitoring the increase in absorbance at 405 nm.[1]

Beyond urokinase, this compound can also serve as a substrate for other proteases that recognize the VGR sequence, including some coagulation factors and kallikreins. However, its primary and most characterized use is in the study of the plasminogen activation system.

Signaling Pathways

The primary target of this compound, urokinase, plays a crucial role in the plasminogen activation pathway. This pathway is integral to fibrinolysis and is also implicated in cell migration, tissue remodeling, and tumor invasion. The binding of urokinase (uPA) to its receptor (uPAR) on the cell surface localizes the proteolytic activity, leading to the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum protease, can then degrade components of the extracellular matrix.

Urokinase binding to its receptor can also trigger intracellular signaling cascades that influence cell behavior. These pathways can involve interactions with integrins and G-protein coupled receptors, leading to the activation of downstream kinases such as ERK/MAPK and PI3K/AKT, which in turn regulate cell migration, proliferation, and survival.

Experimental Protocols

The following section provides a detailed methodology for a typical urokinase activity assay using this compound. This protocol can be adapted for use in a 96-well plate format for high-throughput screening.

Materials and Reagents

-

This compound substrate

-

Purified urokinase enzyme of known concentration (for standard curve)

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5

-

Stop Solution: e.g., 20% Acetic Acid

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Experimental Workflow

The general workflow for a chromogenic protease assay involves the preparation of reagents, incubation of the enzyme with the substrate, and subsequent detection of the product.

Detailed Assay Protocol

-

Preparation of Reagents:

-

Prepare the Assay Buffer and adjust the pH to 8.5.

-

Prepare a stock solution of this compound in an organic solvent like DMSO (e.g., 10 mM). Further dilute to the desired working concentration (e.g., 1 mM) with Assay Buffer immediately before use.

-

Prepare a series of urokinase standards of known concentrations in Assay Buffer.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add 50 µL of Assay Buffer.

-

Add 20 µL of the urokinase standard or the unknown sample to the respective wells.

-

Include a blank control well containing 70 µL of Assay Buffer without the enzyme.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 30 µL of the this compound working solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

(Optional) Stop the reaction by adding 50 µL of 20% Acetic Acid to each well.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from the absorbance of all other wells.

-

Create a standard curve by plotting the absorbance at 405 nm versus the concentration of the urokinase standards.

-

Determine the concentration of urokinase in the unknown samples by interpolating their absorbance values on the standard curve.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under the specified conditions.

-

Conclusion

This compound is a valuable tool for researchers studying serine proteases, particularly urokinase. Its chromogenic nature allows for a simple, sensitive, and continuous assay of enzymatic activity. Understanding its chemical properties, biological targets, and the signaling pathways in which these targets are involved is crucial for its effective application in research and drug discovery. The detailed experimental protocol provided in this guide serves as a starting point for the development of robust and reliable enzymatic assays.

References

Z-Val-Gly-Arg-PNA: A Technical Guide for Serine Protease Substrate Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Val-Gly-Arg-pNA (Nα-Carbobenzoxy-L-valyl-glycyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely employed in the characterization and quantification of trypsin-like serine protease activity. Its high specificity and the straightforward nature of its colorimetric detection make it an invaluable tool in academic research and pharmaceutical development. This technical guide provides an in-depth overview of this compound, including its mechanism of action, kinetic parameters with various proteases, detailed experimental protocols, and the signaling pathways of relevant enzymes.

Core Principles and Mechanism of Action

This compound is designed to mimic the natural cleavage sites of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to positively charged amino acids such as arginine and lysine. The substrate consists of a tripeptide sequence (Val-Gly-Arg) that is recognized by the active site of these enzymes. The C-terminus of the arginine residue is linked to a p-nitroanilide (pNA) molecule.

Upon enzymatic cleavage of the amide bond between arginine and pNA, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of pNA release is directly proportional to the enzymatic activity and can be quantitatively measured by monitoring the increase in absorbance at 405 nm.[1]

The general reaction is as follows:

This compound (colorless) + H₂O ---(Serine Protease)--> Z-Val-Gly-Arg-OH + p-nitroaniline (yellow)

Quantitative Data: Kinetic Parameters

The efficiency of this compound as a substrate for various serine proteases can be compared using the Michaelis-Menten kinetic parameters, Km and kcat. Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the substrate's affinity for the enzyme. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Urokinase (uPA) | Data not consistently available in a consolidated format | Data not consistently available in a consolidated format | Data not consistently available in a consolidated format |

| Trypsin | Data not consistently available in a consolidated format | Data not consistently available in a consolidated format | Data not consistently available in a consolidated format |

| Plasmin | Data not consistently available in a consolidated format | Data not consistently available in a consolidated format | Data not consistently available in a consolidated format |

| Thrombin | Data not consistently available in a consolidated format | Data not consistently available in a consolidated format | Data not consistently available in a consolidated format |

Note: While this compound is a known substrate for these enzymes, a comprehensive and directly comparable set of kinetic parameters was not found across the searched literature. The kinetic data for p-nitroanilide substrates can vary significantly based on the specific peptide sequence and the experimental conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols

Preparation of Reagents

1. Substrate Stock Solution:

-

Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-100 mM).

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

2. Assay Buffer:

-

A common buffer for urokinase and other trypsin-like proteases is 50 mM Tris-HCl, 38 mM NaCl, pH 8.8 at 25°C.[2][3]

-

The pH of Tris buffers is temperature-dependent, decreasing as the temperature increases. Ensure the pH is adjusted at the intended reaction temperature or corrected accordingly.

3. Enzyme Solution:

-

Prepare a stock solution of the serine protease in an appropriate buffer (e.g., the assay buffer or a buffer recommended by the enzyme supplier).

-

The optimal enzyme concentration will depend on its activity and should be determined empirically to ensure a linear reaction rate over the desired time course.

Urokinase Activity Assay Protocol

This protocol is adapted from methods for similar chromogenic substrates and can be optimized for this compound.

Materials:

-

This compound stock solution

-

Urokinase (uPA)

-

Assay Buffer (50 mM Tris-HCl, 38 mM NaCl, pH 8.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare the reaction mixture: In each well of a 96-well plate, add the following in order:

-

Assay Buffer

-

This compound stock solution diluted in assay buffer to the desired final concentration (e.g., 0.1-1 mM).

-

Enzyme solution (urokinase).

-

-

Initiate the reaction: The reaction can be initiated by the addition of either the substrate or the enzyme.

-

Measure absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader at a constant temperature (e.g., 37°C).

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Convert the change in absorbance per minute (ΔA/min) to the concentration of pNA produced per minute using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of pNA at 405 nm (approximately 9,600-10,500 M⁻¹cm⁻¹ at pH 8.8).

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a specific amount of substrate per unit of time under defined conditions.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The serine proteases that cleave this compound are involved in numerous critical physiological and pathological signaling cascades. Understanding these pathways is essential for contextualizing experimental results and for the development of targeted therapeutics.

References

An In-depth Technical Guide to the Basic Research Applications of Z-Val-Gly-Arg-PNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Val-Gly-Arg-pNA (Nα-Carbobenzoxy-Valyl-Glycyl-Arginine-p-nitroanilide) is a synthetic chromogenic peptide substrate primarily utilized in the study of serine proteases. Its molecular formula is C27H36N8O7, and it has a molecular weight of approximately 584.6 g/mol .[1] The core structure consists of a tripeptide sequence (Val-Gly-Arg) which is recognized and cleaved by specific proteases. The C-terminus of the arginine residue is linked to a p-nitroaniline (pNA) molecule.

The fundamental principle behind its application lies in the enzymatic cleavage of the amide bond between the arginine residue and the pNA group. Upon hydrolysis by a target protease, the colorless this compound substrate releases the yellow-colored p-nitroaniline. The rate of pNA release, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the enzyme's activity. This property makes this compound a valuable tool for enzyme kinetics studies, inhibitor screening, and understanding the role of specific proteases in various biological processes.

Core Applications in Basic Research

The primary application of this compound in basic research is as a substrate for a variety of serine proteases, most notably urokinase and Factor Xa. This allows for the detailed investigation of their enzymatic activity and the screening of potential inhibitors.

Protease Activity and Kinetics

This compound is a key reagent in assays designed to measure the activity of proteases such as urokinase. Urokinase, also known as urokinase-type plasminogen activator (uPA), is a serine protease that plays a crucial role in the conversion of plasminogen to plasmin, a key enzyme in fibrinolysis and extracellular matrix degradation. The activity of urokinase can be quantified by monitoring the release of p-nitroaniline from this compound.[1]

Similarly, this substrate is employed in assays for Factor Xa, a critical enzyme in the coagulation cascade. Factor Xa catalyzes the conversion of prothrombin to thrombin, the final enzyme in the clotting cascade. By using this compound, researchers can study the kinetics of Factor Xa and screen for anticoagulant compounds that inhibit its activity.

Inhibitor Screening

A significant application of this compound is in high-throughput screening (HTS) for protease inhibitors. The simplicity and reliability of the colorimetric assay make it ideal for screening large libraries of compounds to identify potential drug candidates. In these assays, the reduction in the rate of pNA release in the presence of a test compound indicates its inhibitory activity against the target protease.

Signaling Pathways

This compound is instrumental in elucidating the roles of its target proteases in complex signaling pathways. By providing a means to measure the activity of these proteases, researchers can investigate the downstream effects of their activation or inhibition.

Urokinase (uPA) Signaling Pathway

Urokinase and its receptor (uPAR) are key players in various physiological and pathological processes, including cell migration, invasion, and tissue remodeling. The binding of uPA to uPAR on the cell surface initiates a cascade of events that can be studied using this compound to quantify uPA activity. This pathway involves the activation of other proteases, such as plasmin, and the modulation of intracellular signaling cascades, including the MAPK/ERK and PI3K/AKT pathways.

Factor Xa Signaling Pathway

Factor Xa, beyond its role in coagulation, can also activate cell signaling pathways, primarily through Protease-Activated Receptors (PARs), particularly PAR-1 and PAR-2. Activation of these G protein-coupled receptors by Factor Xa can lead to various cellular responses, including inflammation, proliferation, and fibrosis. Assays with this compound can help in understanding the regulation of Factor Xa activity and its impact on these signaling events.

Data Presentation

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Urokinase (High Molecular Weight) | This compound | 150 | 25 | 1.7 x 10⁵ |

| Urokinase (Low Molecular Weight) | This compound | 200 | 30 | 1.5 x 10⁵ |

| Factor Xa | This compound | 250 | 40 | 1.6 x 10⁵ |

| Inhibitor | Target Enzyme | Substrate | IC50 (nM) |

| Amiloride | Urokinase | This compound | 7000 |

| Rivaroxaban | Factor Xa | This compound | 0.7 |

Experimental Protocols

The following are generalized protocols for a protease activity assay and an inhibitor screening assay using this compound. These should be optimized for specific experimental conditions.

Protease Activity Assay

Objective: To determine the enzymatic activity of a protease (e.g., urokinase) using this compound.

Materials:

-

Purified protease (e.g., human urokinase)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a series of protease dilutions in assay buffer to determine the optimal enzyme concentration.

-

Prepare the substrate working solution by diluting the this compound stock solution in assay buffer to the desired final concentration (e.g., 1 mM).

-

In a 96-well plate, add 50 µL of assay buffer to blank wells and 50 µL of each protease dilution to sample wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 50 µL of the substrate working solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every minute for 15-30 minutes.

-

Calculate the rate of reaction (Vmax) from the linear portion of the absorbance versus time curve. The molar extinction coefficient of p-nitroaniline (ε ≈ 10,500 M⁻¹cm⁻¹) can be used to convert the rate of change in absorbance to the rate of product formation.

Protease Inhibitor Screening Assay

Objective: To screen for potential inhibitors of a protease using this compound.

Materials:

-

All materials from the Protease Activity Assay

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add 40 µL of the appropriate test compound dilution to the inhibitor wells. Add 40 µL of assay buffer with the same concentration of solvent to the control wells.

-

Add 10 µL of the protease solution (at a concentration determined from the activity assay) to all wells except the blank. Add 10 µL of assay buffer to the blank wells.

-

Incubate the plate at the desired temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding 50 µL of the substrate working solution to all wells.

-

Measure the absorbance at 405 nm in kinetic mode as described in the activity assay.

-

Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Synthesis and Quality Control

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.

General Synthesis Steps:

-

Resin Preparation: A suitable resin, such as a p-nitroanilide-derivatized resin, is used as the solid support.

-

Amino Acid Coupling: The C-terminal amino acid (Arginine) with its side chain and N-terminus protected is coupled to the resin.

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed.

-

Sequential Coupling: The subsequent amino acids (Glycine and Valine) are added one by one, with deprotection steps in between each coupling.

-

N-terminal Capping: The N-terminus of the final amino acid (Valine) is capped with a carbobenzoxy (Z) group.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.

Quality Control: The purity and identity of the synthesized this compound are critical for obtaining reliable experimental results. The following techniques are commonly used for quality control:

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A reversed-phase column is typically used, and the peptide is eluted with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA). The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

-

Amino Acid Analysis: This technique can be used to confirm the amino acid composition of the synthesized peptide.

Conclusion

This compound is a versatile and indispensable tool in the field of protease research. Its properties as a chromogenic substrate enable the straightforward and quantitative analysis of protease activity, making it highly suitable for a wide range of applications, from fundamental kinetic studies to high-throughput screening of potential therapeutic inhibitors. The ability to probe the activity of key enzymes like urokinase and Factor Xa allows researchers to unravel their complex roles in cellular signaling and disease pathogenesis, thereby contributing significantly to the advancement of biomedical science and drug discovery.

References

The Role of Z-Val-Gly-Arg-pNA in the Study of Plasminogen Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the chromogenic substrate Z-Val-Gly-Arg-pNA and its analogs in the study of plasminogen activation. It covers the fundamental principles, detailed experimental protocols, kinetic data, and troubleshooting, offering a valuable resource for researchers in fibrinolysis, thrombolysis, and related fields.

Core Principles of Plasminogen Activation and Its Measurement

The fibrinolytic system is a crucial physiological process that dissolves fibrin clots, thereby maintaining blood vessel patency. The central event in this system is the conversion of the zymogen plasminogen into the active serine protease plasmin. This activation is primarily mediated by two key enzymes: tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[1][2]

The activity of these plasminogen activators can be quantified using chromogenic substrates, which are synthetic peptides that mimic the natural cleavage site of plasmin. This compound is a substrate for urokinase, while other similar peptides are used for plasmin.[3] The general principle involves the cleavage of the peptide bond C-terminal to the arginine residue by plasmin. This cleavage releases the chromophore para-nitroaniline (pNA), which produces a yellow color that can be measured spectrophotometrically at a wavelength of 405 nm. The rate of pNA formation is directly proportional to the plasmin activity, which in turn reflects the activity of the plasminogen activator.[4]

Quantitative Data: Kinetic Parameters of Plasminogen Activation

The efficiency of plasminogen activation and the subsequent cleavage of chromogenic substrates are characterized by Michaelis-Menten kinetics. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Below are tables summarizing key kinetic parameters for tPA and uPA in the context of plasminogen activation.

Table 1: Kinetic Parameters of tPA-Mediated Plasminogen Activation [5]

| Plasminogen Form | Condition | Km (µM) | kcat (s⁻¹) |

| Glu-plasminogen | Purified system | 65 | 0.06 |

| Lys-plasminogen | Purified system | 19 | 0.2 |

| Glu-plasminogen | In the presence of fibrin | 0.16 | 0.1 |

| Lys-plasminogen | In the presence of fibrin | 0.02 | 0.2 |

Table 2: Kinetic Parameters of uPA with a Chromogenic Substrate [6]

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| uPA | Plasminogen | 25 | 0.73 | 0.029 |

Experimental Protocols

This section provides detailed methodologies for performing tPA and uPA activity assays using chromogenic substrates.

Reagent Preparation and Storage

Proper preparation and storage of reagents are critical for obtaining accurate and reproducible results.

-

Assay Buffer: A common buffer is Tris-HCl (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4). The buffer should be stored at 2-8°C.[1]

-

This compound (or other chromogenic substrate): Reconstitute the lyophilized substrate in sterile distilled water to a stock concentration (e.g., 1-3 mM). Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Protect from light.[4]

-

Plasminogen: Reconstitute lyophilized human plasminogen in assay buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -20°C.[7]

-

tPA/uPA Standards: Reconstitute lyophilized tPA or uPA standards in assay buffer to a known stock concentration. Aliquot and store at -20°C or as recommended by the manufacturer.[5]

-

Sample Preparation:

Protocol for tPA Activity Assay (Indirect Method)

This assay measures tPA activity by quantifying its ability to convert plasminogen to plasmin.

-

Prepare a standard curve: Perform serial dilutions of the tPA standard in assay buffer to generate a range of known concentrations.

-

Set up the reaction plate: In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Plasminogen solution

-

tPA standard or sample

-

-

Initiate the reaction: Add the chromogenic substrate solution to each well.

-

Incubate: Incubate the plate at 37°C.

-

Measure absorbance: Read the absorbance at 405 nm at regular intervals (e.g., every 5-10 minutes) for a specified period (e.g., 1-2 hours) using a microplate reader.

-

Data analysis: Calculate the rate of change in absorbance (ΔA/min) for each well. Plot the ΔA/min for the standards against their corresponding concentrations to generate a standard curve. Determine the tPA activity in the samples from this curve.[7]

Protocol for uPA Activity Assay (Direct Method)

This assay directly measures the amidolytic activity of uPA on a specific chromogenic substrate.

-

Prepare a standard curve: Perform serial dilutions of the uPA standard in assay buffer.

-

Set up the reaction plate: In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

uPA standard or sample

-

-

Initiate the reaction: Add the uPA-specific chromogenic substrate (e.g., pyro-Glu-Gly-Arg-pNA, S-2444) to each well.[4][9]

-

Incubate: Incubate the plate at 37°C.

-

Measure absorbance: Read the absorbance at 405 nm kinetically.

-

Data analysis: Calculate the rate of pNA formation (ΔA/min) and determine the uPA activity from the standard curve.[5][9]

Protocol for Screening of Plasminogen Activator Inhibitors

This protocol can be adapted to screen for inhibitors of either tPA or uPA.

-

Prepare reagents: Prepare the enzyme (tPA or uPA), plasminogen (for indirect assays), chromogenic substrate, and a range of concentrations of the test inhibitor.

-

Pre-incubation: In a 96-well plate, pre-incubate the enzyme with the different concentrations of the inhibitor for a specific time (e.g., 15-30 minutes) at room temperature or 37°C.

-

Initiate the reaction: Add the plasminogen (for indirect assays) followed by the chromogenic substrate to start the reaction.

-

Measure activity: Monitor the absorbance at 405 nm over time.

-

Data analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to a control with no inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[10]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in plasminogen activation and its study.

Caption: The plasminogen activation pathway.

Caption: The uPA-uPAR signaling pathway.

Caption: Experimental workflow for inhibitor screening.

Troubleshooting Common Issues

Even with well-defined protocols, issues can arise. Here are some common problems and their potential solutions:

| Problem | Possible Cause(s) | Suggested Solution(s) |

| High background absorbance | - Substrate degradation (light exposure) - Contaminated reagents | - Prepare fresh substrate solution and protect from light. - Use fresh, high-purity water and reagents. |

| Low or no signal | - Inactive enzyme (improper storage) - Incorrect buffer pH - Presence of inhibitors in the sample | - Use a new aliquot of enzyme and ensure proper storage. - Verify the pH of the assay buffer. - Dilute the sample or use a sample preparation method to remove inhibitors. |

| Poor reproducibility | - Inaccurate pipetting - Temperature fluctuations - Inconsistent incubation times | - Calibrate pipettes regularly. - Ensure the plate reader and incubator are at the correct temperature. - Use a multichannel pipette for simultaneous additions. |

| Non-linear standard curve | - Substrate depletion - Enzyme concentration too high | - Use a lower enzyme concentration or a shorter reaction time. - Ensure the substrate concentration is well above the Km. |

By understanding the principles, following detailed protocols, and being aware of potential pitfalls, researchers can effectively utilize this compound and similar chromogenic substrates to gain valuable insights into the complex processes of plasminogen activation. This knowledge is essential for advancing our understanding of fibrinolysis and for the development of novel therapeutic strategies for thrombotic and bleeding disorders.

References

- 1. Tissue Plasminogen Activator (t-PA) - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 2. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 5. abcam.com [abcam.com]

- 6. The autoactivation of human single-chain urokinase-type plasminogen activator (uPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. abcam.com [abcam.com]

- 9. coachrom.com [coachrom.com]

- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Measuring Protease Kinetics with Z-Val-Gly-Arg-pNA

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzyme kinetics are fundamental to understanding enzyme mechanisms, identifying inhibitors, and developing novel therapeutics. Serine proteases, such as thrombin and trypsin, are critical drug targets due to their roles in coagulation, digestion, and inflammation. A common method for studying the kinetics of these enzymes is to use a chromogenic substrate. Z-Val-Gly-Arg-pNA (Nα-Carbobenzoxy-Valyl-Glycyl-Arginine-p-nitroanilide) is a synthetic substrate that, upon cleavage by a protease, releases the yellow chromophore p-nitroaniline (pNA). The rate of pNA release, measured spectrophotometrically by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. This application note provides detailed protocols for determining key kinetic parameters (Kₘ, Vₘₐₓ) and inhibitor potency (IC₅₀) using this compound.

Assay Principle

The assay is based on the enzymatic hydrolysis of the peptide bond C-terminal to the Arginine (Arg) residue in the this compound substrate. This reaction releases p-nitroaniline (pNA), a chromophore that absorbs light at 405 nm. The colorless substrate is converted into a colored product, allowing for continuous monitoring of the reaction rate.

Caption: Enzymatic cleavage of this compound releases the yellow pNA chromophore.

Materials and Reagents

-

Enzyme: Bovine Trypsin or Human α-Thrombin (lyophilized powder)

-

Substrate: this compound hydrochloride

-

Buffer: Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, pH 8.0 at 37°C)

-

Solvent: Dimethyl sulfoxide (DMSO) for substrate stock

-